molecular formula C9H12BrNO B1446572 5-bromo-2-methoxy-N,N-dimethylaniline CAS No. 1369851-14-8

5-bromo-2-methoxy-N,N-dimethylaniline

Cat. No.: B1446572
CAS No.: 1369851-14-8
M. Wt: 230.1 g/mol
InChI Key: PRGSJBNFMZNFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N,N-dimethylaniline is an organic compound with the molecular formula C9H12BrNO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the hydrogen atom on the benzene ring is replaced by a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N,N-dimethylaniline typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

5-bromo-2-methoxy-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N,N-dimethylaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-methoxy-N,N-dimethylaniline is unique due to the presence of both bromine and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interaction with other molecules, making it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

5-bromo-2-methoxy-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11(2)8-6-7(10)4-5-9(8)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGSJBNFMZNFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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